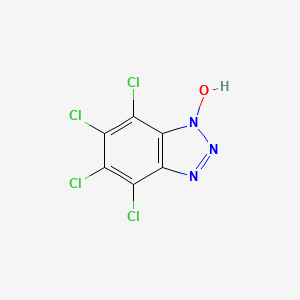

4,5,6,7-Tetrachloro-1-hydroxybenzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Derivative Formation

4,5,6,7-Tetrachlorobenzotriazole and its 1-hydroxy-derivative are reduced to 3,4,5,6-tetrachloro-o-phenylenediamine, leading to the synthesis of benzimidazoles, quinoxalines, and other heterocycles (Burton et al., 1968).

Inhibition Properties in Biochemistry

4,5,6,7-Tetrabromobenzotriazole and related compounds like tetrabromobenzimidazole selectively inhibit protein kinase CK2 from various sources, showing specificity for certain kinases over others (Zień et al., 2003).

Catalytic Activity

Hydroxybenzotriazole derivatives, including 1-hydroxybenzotriazole, demonstrate catalytic activity in ester cleavage reactions in various surfactant micelles, indicating their potential in synthetic chemistry applications (Bhattacharya & Kumar, 2005).

Polymer-Supported Reagents

A polymer-supported coupling reagent derived from 1-hydroxybenzotriazole has been developed for efficient amide synthesis, demonstrating its utility in automated high-throughput screening assays (Pop et al., 1997).

Computational Studies

Computational studies on hydroxybenzotriazoles, including their derivatives, help understand their nucleophilic character and reactivity in ester hydrolysis reactions, providing insights into their potential application in organic synthesis (Kumar et al., 2004).

Environmental Applications

In environmental applications, 1-hydroxybenzotriazole has been used in conjunction with laccase for the treatment of tetracycline antibiotics, demonstrating its effectiveness in eliminating these antibiotics and reducing their ecotoxicity (Suda et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The compound is a derivative of benzotriazole, which is known to interact with a variety of molecular targets .

Mode of Action

Benzotriazole derivatives are known to behave as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors . These properties suggest that 4,5,6,7-Tetrachloro-1-hydroxybenzotriazole may interact with its targets in a similar manner.

Properties

IUPAC Name |

4,5,6,7-tetrachloro-1-hydroxybenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4N3O/c7-1-2(8)4(10)6-5(3(1)9)11-12-13(6)14/h14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSOKVXQTSKIPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N(N=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2,4-Difluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2984286.png)

![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2984287.png)

![9-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2984292.png)

![N-(2,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2984294.png)

![6-[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2984298.png)

![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2984299.png)

![2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide](/img/structure/B2984302.png)

![2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2984304.png)

![3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2984305.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2984306.png)